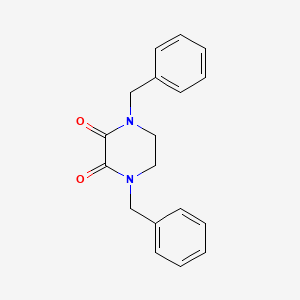
1,4-Dibenzylpiperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibenzylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to 1,4-Dibenzylpiperazine-2,3-dione
This compound (DBP) is an organic compound derived from piperazine, characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring. This compound has gained attention in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry, pharmacology, and materials science.
Applications in Scientific Research
This compound has diverse applications across various scientific disciplines:
Medicinal Chemistry
DBP exhibits significant potential as a therapeutic agent. Research indicates its involvement in:
- Anticocaine Activity : DBP shows high affinity for sigma receptors (sigma-1 and sigma-2), which are implicated in modulating cocaine's effects. This suggests its potential as a treatment for addiction and substance abuse disorders .
- Behavioral Pharmacology : Animal studies have demonstrated that DBP can decrease locomotor activity and may act as a substitute for methamphetamine in drug discrimination assays. However, it also exhibits convulsant effects at higher doses, indicating safety concerns .
Biological Studies
DBP is utilized in biological research to explore its interactions with cellular systems:
- Cell Proliferation Inhibition : Studies have shown that piperazine derivatives, including DBP, can inhibit cancer cell proliferation across various human cancer cell lines, such as K562 (myelogenous leukemia) and A549 (lung carcinoma) .
- Erythroid Differentiation : Research has indicated that certain piperazine derivatives can induce differentiation in leukemia cells, presenting a potential pathway for therapeutic development .
Chemical Synthesis
DBP serves as a versatile building block in organic synthesis:
- It is employed in the synthesis of more complex organic molecules due to its functional groups that allow for further chemical modifications.
- DBP can undergo various chemical reactions including oxidation, reduction, and substitution reactions to generate diverse derivatives that may have unique properties and applications .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Applications |
|---|---|---|
| 1,4-Diphenylpiperazine | Similar structure | Used in antidepressants and anxiolytics |
| 1-Benzhydryl-4-benzylpiperazine | Contains benzhydryl group | Investigated for antipsychotic properties |
| 1,4-Dibenzyl-2,5-piperazinedione | Oxygenated derivative | Explored for anti-inflammatory effects |
Case Study 1: Anticocaine Activity
In a study examining the anticocaine properties of various piperazine derivatives, DBP was found to bind effectively to sigma receptors. This binding was linked to reduced cocaine-induced behaviors in animal models, highlighting DBP's potential role in addiction therapies .
Case Study 2: Cancer Cell Proliferation
Research conducted on the effects of DBP on leukemia cell lines demonstrated significant inhibition of cell growth. The study utilized K562 cells and reported a dose-dependent response, suggesting that DBP could serve as a lead compound for developing new anticancer agents .
Propiedades
Número CAS |
77917-07-8 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
1,4-dibenzylpiperazine-2,3-dione |
InChI |
InChI=1S/C18H18N2O2/c21-17-18(22)20(14-16-9-5-2-6-10-16)12-11-19(17)13-15-7-3-1-4-8-15/h1-10H,11-14H2 |
Clave InChI |
MEWPFDLBFBDRRK-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















